molecular formula C11H14O B12759182 2-Methyl-3-(m-tolyl)propanal CAS No. 119052-83-4

2-Methyl-3-(m-tolyl)propanal

Cat. No.: B12759182
CAS No.: 119052-83-4
M. Wt: 162.23 g/mol
InChI Key: MPZIDVUOWCUWBI-UHFFFAOYSA-N
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Description

2-Methyl-3-(m-tolyl)propanal is an organic compound with the molecular formula C11H14O. It is a branched-chain aldehyde that is often used in the flavor and fragrance industry due to its pleasant aroma. This compound is also known for its applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-3-(m-tolyl)propanal can be synthesized through several methods. One common approach involves the biotransformation of 2-methyl cinnamaldehyde using recombinant strains of Saccharomyces cerevisiae. This method utilizes the reduction of 2-methyl cinnamaldehyde to produce optically pure this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of microbial biotransformations. These processes are favored due to their high enantioselectivity and environmentally friendly nature. The use of whole cells of Saccharomyces cerevisiae for the reduction of 2-methyl cinnamaldehyde is a notable example .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(m-tolyl)propanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 2-Methyl-3-(m-tolyl)propanoic acid.

    Reduction: 2-Methyl-3-(m-tolyl)propanol.

    Substitution: Brominated derivatives at the benzylic position.

Scientific Research Applications

2-Methyl-3-(m-tolyl)propanal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(m-tolyl)propanal involves its interaction with various molecular targets. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles. This reactivity is crucial for its role in metabolic pathways and its interactions with enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-phenylpropanal
  • 2-Methyl-3-(o-tolyl)propanal
  • 3-Methylbutanal

Uniqueness

2-Methyl-3-(m-tolyl)propanal is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its branched-chain structure and the presence of the m-tolyl group contribute to its unique aroma and reactivity compared to other similar compounds .

Properties

CAS No.

119052-83-4

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

2-methyl-3-(3-methylphenyl)propanal

InChI

InChI=1S/C11H14O/c1-9-4-3-5-11(6-9)7-10(2)8-12/h3-6,8,10H,7H2,1-2H3

InChI Key

MPZIDVUOWCUWBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC(C)C=O

Origin of Product

United States

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